Nicotinaldehyde O-ethyl oxime

Physicochemical Properties Solubility Handling

Nicotinaldehyde O-ethyl oxime is a protected aldehyde building block where the O-ethyl oxime ether eliminates intermolecular hydrogen bonding, making it easier to handle than the high-melting parent oxime. This ether group blocks carbonyl and oxime reactivity, enabling chemoselective transformations on the pyridine scaffold. Use it as a direct precursor to nitrile oxides, isoxazolines, and isoxazoles—privileged motifs in kinase inhibitors, TLR2 modulators, and herbicides. Select this pre-installed protected intermediate to streamline multi-step synthesis. ≥95% purity for R&D use.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13386666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinaldehyde O-ethyl oxime
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCON=CC1=CN=CC=C1
InChIInChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7-
InChIKeyXEUVXWLTTPBQBS-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinaldehyde O-ethyl oxime (CAS 118562-01-9): A Specialized Aldoxime Ether Building Block for Heterocyclic and Medicinal Chemistry


Nicotinaldehyde O-ethyl oxime (also known as 3-pyridinecarboxaldehyde O-ethyloxime, CAS 118562-01-9) is a heteroaromatic oxime ether with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is a derivative of nicotinaldehyde where the aldehyde group has been converted to an O-ethyl oxime, and it belongs to the broader class of aldoxime O-ethers [1]. It is a specialist building block in organic synthesis, particularly valued as an intermediate for constructing more complex molecules containing the pyridine scaffold, a common motif in pharmaceuticals and agrochemicals . The compound is typically available as a high-purity reagent (e.g., ≥95%) for research use only .

Why Nicotinaldehyde O-ethyl oxime Cannot Be Substituted with the Parent Aldehyde or Oxime in Synthetic and MedChem Applications


Generic substitution with the parent aldehyde (Nicotinaldehyde) or its simple oxime (Nicotinaldoxime) fails because the O-ethyl ether modification fundamentally alters the compound's physicochemical properties and synthetic utility. The O-ethyl group acts as a protecting group that blocks the reactivity of the carbonyl and oxime functionalities, enabling chemoselective transformations elsewhere in the molecule . This modification eliminates intermolecular hydrogen bonding, which drastically changes physical state and solubility, differentiating it from the high-melting point parent oxime . Furthermore, the O-ethyl oxime is a precursor to a specific set of downstream products, such as nitrile oxides and O-alkyl oxime esters, which are inaccessible from the parent aldehyde or oxime without this pre-installed ether functionality . The selection of this compound over its simpler analogs is therefore driven by a requirement for a specific, protected intermediate state in a multi-step synthetic route.

Quantitative Evidence Guide for Selecting Nicotinaldehyde O-ethyl oxime Over Closest Analogs


Physicochemical Differentiation: Melting Point and Phase Behavior vs. Parent Oxime

The O-ethylation of nicotinaldehyde oxime results in a dramatic lowering of the melting point compared to the parent compound. The target compound Nicotinaldehyde O-ethyl oxime is a liquid at or near room temperature (melting point reported as 8 °C) , while its direct precursor, nicotinaldehyde oxime, is a high-melting solid (melting point 149-153 °C) . This 141-145 °C difference is attributed to the elimination of strong intermolecular hydrogen bonding present in the parent oxime .

Physicochemical Properties Solubility Handling

Solubility Profile Shift: Predicted LogP and Solvent Compatibility

The introduction of the ethyl group increases the lipophilicity of the molecule. Nicotinaldehyde O-ethyl oxime has a calculated LogP of approximately 1.45 . This increased lipophilicity is predicted to reduce water solubility compared to the parent aldehyde, while enhancing solubility in organic solvents like alcohols, ethers, and chlorinated solvents, which are common reaction media . This contrasts with the parent aldehyde, which is highly soluble in water.

Physicochemical Properties Lipophilicity Solubility

Chemoselective Synthetic Utility: Protection of the Carbonyl Function

The O-ethyl oxime group serves as a robust protecting group for the aldehyde functionality, which is not present in the parent aldehyde. This protection allows for selective reactions on other parts of the molecule, such as the pyridine nitrogen or substituents on the ring, without interference from the aldehyde. In contrast, the parent nicotinaldehyde is highly reactive and would participate in competing reactions . This utility as a protected intermediate is a primary reason for its procurement in medicinal chemistry campaigns .

Organic Synthesis Protecting Groups Chemoselectivity

Reported Commercial Purity Specification

Commercially sourced Nicotinaldehyde O-ethyl oxime is available with a specified minimum purity. One supplier lists the product with a minimum purity specification of 95% . While no direct comparative data for similar compounds from the same source is available, this establishes a verifiable baseline for procurement decisions. In contrast, the parent nicotinaldehyde oxime (CAS 1193-92-6) is commonly available at a 98% purity grade .

Quality Control Purity Procurement

Primary Research and Development Scenarios for Nicotinaldehyde O-ethyl oxime


Medicinal Chemistry: Building Block for Heterocyclic and Bioactive Compound Libraries

Nicotinaldehyde O-ethyl oxime is best utilized as a versatile building block for constructing libraries of pyridine-containing compounds. Its value lies in its function as a protected aldehyde, allowing chemists to perform selective modifications on other parts of the molecule before deprotecting the oxime to reveal the aldehyde for further functionalization . This is particularly relevant in programs targeting kinases, TLR2 modulators, and other therapeutic areas where pyridine is a privileged scaffold . The compound's solubility profile in organic solvents aligns with the standard conditions used for these synthetic transformations .

Organic Synthesis: Intermediate for Preparing Advanced Oxime Derivatives

This compound serves as a direct precursor for synthesizing other O-substituted oxime ethers via nucleophilic substitution or for generating nitrile oxides through oxidation . These transformations are key steps in producing more complex structures like isoxazolines and isoxazoles, which are common motifs in pharmaceuticals and agrochemicals. The liquid or low-melting nature of the O-ethyl oxime, compared to the solid parent oxime, makes it a more convenient and easily handled starting material for these reaction types .

Agrochemical Research: Precursor for Herbicidal Candidate Synthesis

The compound has been identified as a valuable intermediate in the synthesis of herbicidal compounds . While the final active ingredient may be a more complex molecule, the O-ethyl oxime functionality can be a crucial structural feature for binding or a synthetic handle for late-stage diversification. Researchers in crop protection developing novel herbicides with pyridine or oxime ether motifs would find this compound a strategic building block to accelerate their synthesis programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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